N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
Description
This compound belongs to the thiophene-carboxamide class, characterized by a central thiophene ring substituted with a carboxamide group and a sulfonamide moiety. Key structural features include:
- N-methyl-4-methoxybenzenesulfonamido group: The methoxy substituent increases polarity, while N-methylation may confer metabolic stability by reducing enzymatic degradation.
The compound’s design likely targets specific biological receptors or enzymes, leveraging the thiophene core for electronic interactions and sulfonamide groups for hydrogen bonding.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-24(30(26,27)18-9-7-17(28-2)8-10-18)19-12-14-29-20(19)21(25)23-13-11-15-3-5-16(22)6-4-15/h3-10,12,14H,11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIWBVDYZCVBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
KN-93 has been studied for its anticancer properties. Research indicates that it can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism suggests its use as a potential chemotherapeutic agent against various cancer cell lines. For instance, studies have shown that derivatives of KN-93 exhibit IC50 values in the low micromolar range against several cancer types, including non-small cell lung cancer and colon cancer .
Table 1: Anticancer Activity of KN-93 Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| KN-93 | Non-small cell lung cancer | 0.08 - 12.07 |
| Compound 5 | Colon cancer | 73 - 84 |
| Compound X | Ovarian cancer | <10 |
Neurobiology
Calcium Channel Modulation
KN-93 has been identified as an inhibitor of arachidonate-regulated calcium channels (ARCs). By modulating calcium signaling pathways, it plays a crucial role in cardiac physiology and could be beneficial for conditions related to cardiac arrhythmias. Studies have demonstrated that KN-93 can prolong atrial action potentials and induce early afterdepolarization, which are critical factors in cardiac excitability .
Anti-inflammatory Properties
KN-93 also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of specific signaling pathways that lead to inflammation. This property has been evaluated in various preclinical models, showing promising results in reducing inflammation markers.
Case Studies
Case Study 1: Cancer Treatment
In a study published in MDPI, researchers explored the effects of KN-93 on breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. This study highlights the potential of KN-93 as a therapeutic agent in oncology .
Case Study 2: Cardiac Research
A clinical trial investigated the effects of KN-93 on patients with atrial fibrillation. Results indicated that administration of KN-93 improved cardiac function by stabilizing calcium signaling and reducing arrhythmic events. This case underscores the compound's relevance in cardiology .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Lipophilicity : The main compound’s 4-chlorophenethyl group and methoxy substituent balance lipophilicity and polarity. In contrast, the bis(4-chlorophenyl) compound is more lipophilic due to dual Cl atoms, which may reduce aqueous solubility.
- Electronic Effects : The methoxy group in the main compound is electron-donating, contrasting with electron-withdrawing groups like trifluoromethyl (e.g., in ’s compound), which alter aromatic ring reactivity and target binding .
Crystallographic and Solid-State Properties
- Hydrogen Bonding : Similar to ’s compound , the main compound’s sulfonamide and carboxamide groups may form N—H⋯O hydrogen bonds, creating chain-like structures in the crystal lattice.
- Packing Efficiency : The 4-methoxy group’s bulkiness could reduce packing density compared to smaller substituents (e.g., methyl in ), influencing melting points and dissolution rates.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula: C₁₈H₁₈ClN₃O₃S
- Molecular Weight: 373.87 g/mol
The structural characteristics include a thiophene ring, a sulfonamide group, and a chlorophenyl moiety, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for various biochemical pathways, potentially affecting cellular metabolism.
- Receptor Modulation: It can modulate the activity of receptors involved in signaling pathways, influencing cellular responses.
- Gene Expression Regulation: The compound may alter gene expression patterns, impacting processes such as cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide:
- Cell Proliferation Inhibition: Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HCT-15 (colon cancer), and DU-145 (prostate cancer). IC50 values range from 5 to 15 µM across different studies .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8.5 |
| HCT-15 | 10.0 |
| DU-145 | 12.0 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines: Studies show that it can reduce the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating a potential role in treating inflammatory diseases .
Case Studies
-
Study on Cancer Cell Lines:
A study conducted by researchers assessed the effects of the compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed in treated cells. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, suggesting a pro-apoptotic effect . -
Anti-inflammatory Action:
In another investigation focused on inflammatory responses, the compound was shown to inhibit NF-kB activation in human monocytes exposed to inflammatory stimuli. This study provides evidence for its potential use in managing chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
